

Application Notes: Quantifying Liver Fat with MRI-PDFF in Selonsertib Studies

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Compound of Interest

Compound Name:	Selonsertib
Cat. No.:	B560150

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Introduction

Selonsertib (formerly GS-4997) is an investigational small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).^{[1][2]} ASK1 is a protein that, under conditions of oxidative stress, promotes inflammation, apoptosis (cell death), and fibrosis, all of which are key pathological features of Nonalcoholic Steatohepatitis (NASH).^{[1][3]} By inhibiting ASK1, **selonsertib** was developed to reduce the progression of liver injury in NASH.^[3]

In the clinical development of therapies for NASH, a major challenge has been the reliance on invasive liver biopsies to assess treatment efficacy.^{[4][5]} Magnetic Resonance Imaging-derived Proton Density Fat Fraction (MRI-PDFF) has emerged as a highly accurate, non-invasive, and quantitative biomarker for measuring hepatic steatosis (liver fat content).^{[4][5]} This technique provides a precise measurement of the percentage of fat in the entire liver, offering a reproducible method for longitudinally tracking changes in response to therapy.^{[5][6]} In the clinical trials for **selonsertib**, MRI-PDFF was utilized as a key non-invasive endpoint to quantify changes in liver fat.^{[7][8]}

Role of MRI-PDFF in **Selonsertib** Clinical Trials

MRI-PDFF served as a critical tool in the Phase 2 clinical trial of **selonsertib** for patients with NASH and moderate-to-severe fibrosis (Stage F2-F3).^{[6][7]} The primary objectives of using MRI-PDFF were:

- To Quantify Baseline Hepatic Steatosis: Establishing the initial liver fat content for each patient before treatment.
- To Measure Treatment Response: Assessing the change in liver fat content from baseline after a defined treatment period (e.g., 24 weeks).[\[7\]](#)
- To Correlate with Histology: Evaluating the relationship between changes in MRI-PDFF and changes in steatosis as graded on liver biopsy.[\[7\]](#)[\[9\]](#)

The Phase 2 study demonstrated that **selonsertib** treatment was associated with reductions in liver fat.[\[7\]](#) Notably, patients who showed improvement in steatosis on their liver biopsies also had significantly greater reductions in their MRI-PDFF values compared to those without biopsy improvement.[\[7\]](#) This supported the validity of MRI-PDFF as a surrogate endpoint for hepatic steatosis in this patient population.[\[9\]](#)

However, despite promising Phase 2 results, the subsequent large-scale Phase 3 trials (STELLAR-3 for F3 fibrosis and STELLAR-4 for F4 fibrosis/cirrhosis) did not meet their primary endpoint of a ≥ 1 -stage histologic improvement in fibrosis without worsening of NASH.[\[10\]](#)[\[11\]](#) [\[12\]](#) As **selonsertib** monotherapy was found to have no antifibrotic effect in these later studies, its development for NASH was halted.[\[11\]](#)[\[13\]](#)

Experimental Protocols

1. **Selonsertib** Phase 2 Clinical Trial Protocol

This protocol summarizes the methodology of the multicenter, randomized, open-label Phase 2 study assessing **selonsertib** in NASH patients.[\[6\]](#)[\[7\]](#)

- Patient Population: The study enrolled 72 adult patients (18-70 years) with biopsy-confirmed NASH and moderate to severe liver fibrosis (NASH Clinical Research Network stages F2 or F3).[\[7\]](#)[\[14\]](#)
- Study Design: Patients were randomized to one of several treatment arms for a duration of 24 weeks.[\[7\]](#) The study was open-label.[\[6\]](#)
- Treatment Arms:

- **Selonsertib** 18 mg orally once daily
- **Selonsertib** 6 mg orally once daily
- **Selonsertib** 18 mg + Simtuzumab 125 mg weekly injection
- **Selonsertib** 6 mg + Simtuzumab 125 mg weekly injection
- Simtuzumab 125 mg weekly injection alone
- Due to a lack of discernible benefit from simtuzumab, the **selonsertib** arms were later pooled for analysis (with and without simtuzumab).[7]
- Assessments: Paired assessments were conducted at baseline and at week 24.[7]
 - Primary & Secondary Endpoints: The effect of treatment was assessed by liver biopsies (evaluated for fibrosis stage and NAS score), Magnetic Resonance Elastography (MRE) for liver stiffness, and MRI-PDFF for liver fat content.[6][7]
 - Centralized Reading: All liver biopsies and MRI scans were sent to a central facility to be read by blinded expert reviewers to ensure consistency and reduce variability.[6][7]

2. MRI-PDFF Protocol for Liver Fat Quantification

This protocol outlines the standardized procedure for acquiring and analyzing MRI-PDFF data to quantify hepatic steatosis in a clinical trial setting.

- Patient Preparation: Patients are typically required to fast for a minimum of 4 hours before the scan to minimize metabolic fluctuations that could affect liver fat.
- MRI System: The scans are performed on 1.5T or 3T MRI scanners.[15] Using the same scanner strength for baseline and follow-up scans is crucial for longitudinal studies.
- Sequence Acquisition: A specialized multi-echo 3D gradient-recalled echo (GRE) sequence is used.[15] This sequence acquires data that allows for the separation of signals from water and fat protons, correcting for confounding factors like T1 bias and T2* decay.[16] The scan is performed during a single breath-hold to cover the entire liver.[15]

- Image Processing and Data Analysis:
 - Post-processing software on the MRI scanner or a separate workstation generates quantitative PDFF maps of the liver.[16] These maps display the fat fraction percentage for each voxel.
 - To calculate the mean liver PDFF, a radiologist or trained analyst draws regions of interest (ROIs).[16]
 - Multiple ROIs are placed across different segments of the liver (typically nine segments across three representative slices), avoiding major blood vessels and bile ducts.[15][16]
 - The mean PDFF value from all ROIs is calculated to provide a robust and representative measurement of the average fat content throughout the liver.[16] The result is expressed as a percentage.[16]

Data Presentation

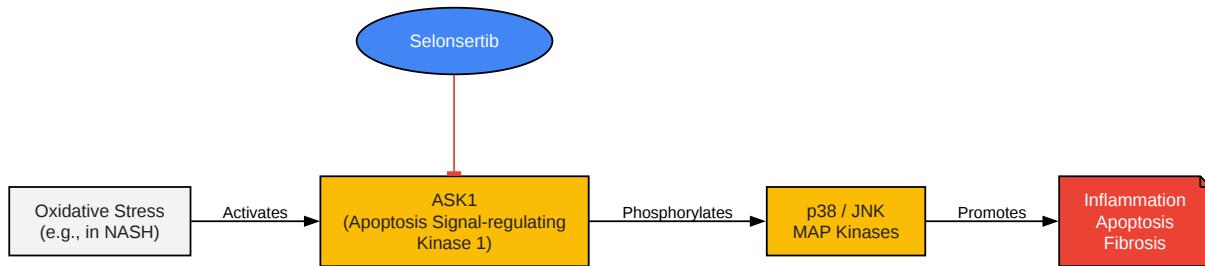
Table 1: MRI-PDFF Response in the **Selonsertib** Phase 2 Trial at Week 24

This table summarizes the proportion of patients in the Phase 2 trial who achieved a significant reduction in liver fat as measured by MRI-PDFF. A relative reduction of $\geq 30\%$ from baseline is considered a clinically meaningful response.

Treatment Group	Number of Patients (n)	Patients with $\geq 30\%$ Relative Reduction in MRI-PDFF	Percentage of Responders (%)
Selonsertib 18 mg (pooled)	31	8	26%[7][8]
Selonsertib 6 mg (pooled)	24	3	13%[7][8]
Simtuzumab Alone	10	1	10%[7][8]

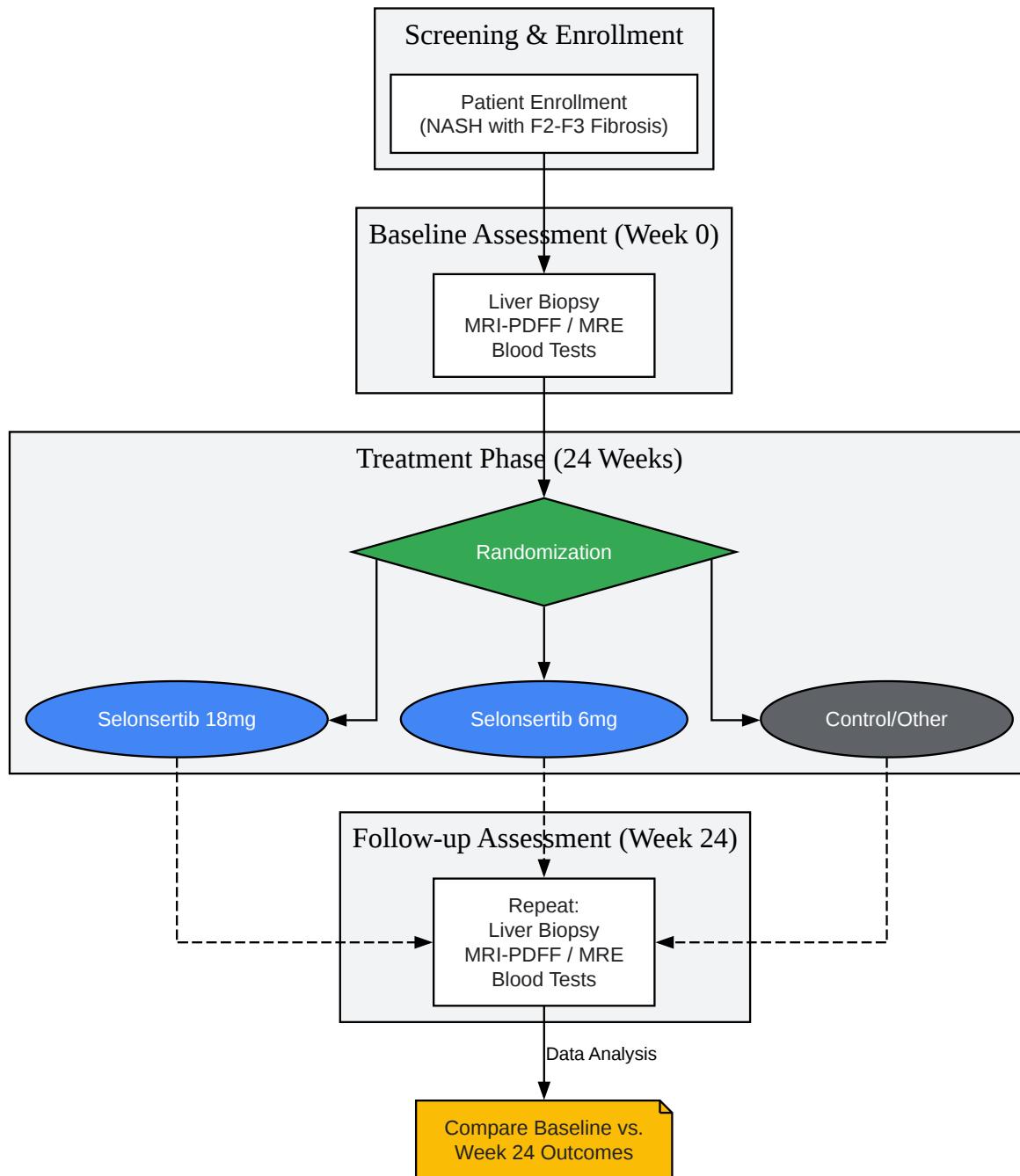
Data pooled from **selonsertib** arms with and without simtuzumab.[7]

Mandatory Visualization



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Caption: **Selonertib** inhibits the ASK1 signaling pathway.



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Caption: Workflow of the Phase 2 **Selonsertib** NASH trial.

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